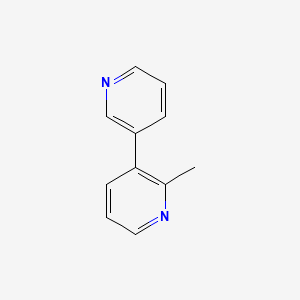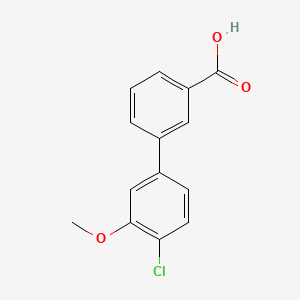
Scutebata A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Scutebata A is a diterpenoid compound isolated from the plant Scutellaria barbata, which is traditionally used in Chinese medicine. This compound has garnered attention due to its potential antitumor properties, exhibiting weak cytotoxicity against certain cancer cell lines .
科学研究应用
Scutebata A has several scientific research applications, including:
Chemistry: Used as a model compound to study diterpenoid synthesis and reactivity.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Explored for its potential antitumor activity, particularly in inducing apoptosis in cancer cells.
作用机制
Scutebata A is a diterpenoid isolated from Scutellaria barbata, a plant traditionally used in the treatment of cancers . This compound exhibits antitumor activity and has been the subject of extensive research due to its potential therapeutic applications .
Target of Action
This compound primarily targets cancer cells, exhibiting weak cytotoxicity against the SK-BR-3 cell line
Mode of Action
This compound interacts with its targets by inducing dose-dependent apoptosis . Apoptosis is a form of programmed cell death, which is often dysregulated in cancer cells. By inducing apoptosis, this compound can effectively eliminate cancer cells .
Biochemical Pathways
The major class of proteins down-regulated by this compound are pro-survival proteins, specifically the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . By down-regulating these proteins, this compound releases the molecular brakes on apoptosis in cell death-evading cancer cells .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and potentially slows the progression of the disease .
生化分析
Biochemical Properties
Scutebata A interacts with various biomolecules in the body, playing a significant role in biochemical reactions. It has been found to exhibit cytotoxic activity against certain cancer cells, such as SK-BR-3, with an IC50 value of 15.2 μM . This suggests that this compound may interact with enzymes and proteins within these cells, affecting their function and contributing to its antitumor activity.
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. Specifically, it has been found to induce dose-dependent apoptosis, particularly in cancer cells . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with pro-survival proteins, specifically the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . It is proposed that this compound works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: Scutebata A is primarily extracted from the herb Scutellaria barbata. The extraction process involves the use of organic solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in research laboratories through extraction from the plant source.
化学反应分析
Types of Reactions: Scutebata A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
相似化合物的比较
- Scutebarbatine A
- Scutebarbatine B
- Scutebarbatine G
Comparison: Scutebata A is unique due to its specific molecular structure and the particular pathways it influences. While similar compounds like Scutebarbatine A and Scutebarbatine B also exhibit antitumor properties, this compound’s distinct mechanism of action and selective cytotoxicity make it a compound of significant interest in cancer research .
属性
IUPAC Name |
[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40O10/c1-21-13-12-18-26-34(21,3)29(45-31(39)23-14-8-6-9-15-23)30(46-32(40)24-16-10-7-11-17-24)36(5,42)35(26,4)27(44-22(2)37)19-25-20-43-33(41)28(25)38/h6-11,13-17,26-27,29-30,38,42H,12,18-20H2,1-5H3/t26-,27-,29-,30-,34-,35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHAGJNJHZQWGU-OZWIMJHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)













